molecular formula C14H11ClF3NO B2833947 (4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine CAS No. 1490842-51-7

(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B2833947
CAS No.: 1490842-51-7
M. Wt: 301.69
InChI Key: JNFAIWNLYMWALH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine is a bifunctional aromatic methanamine derivative with a molecular formula of C₁₄H₁₁ClF₃N and a monoisotopic mass of 285.05322 Da . The compound features a 4-chlorophenyl group attached to a 3-(trifluoromethoxy)phenyl moiety via a methanamine bridge. The chlorine atom (electron-withdrawing) in the para-position and the trifluoromethoxy group (lipophilic and electron-withdrawing) in the meta-position contribute to its unique electronic and steric properties.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFAIWNLYMWALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethoxy)aniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient and cost-effective production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural and physicochemical differences between the target compound and related methanamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Features Reference
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine 4-Cl, 3-CF₃O C₁₄H₁₁ClF₃N 285.05 Biphenyl core with para-Cl and meta-CF₃O; balanced lipophilicity and electronic effects
[4-(Trifluoromethoxy)phenyl]methanamine hydrochloride 4-CF₃O C₈H₈F₃NO·HCl 227.61 (free base: 191.15) Single aromatic ring with para-CF₃O; higher solubility due to HCl salt
[3-(Trifluoromethyl)phenyl]methanamine hydrochloride 3-CF₃ C₈H₈F₃N·HCl 211.61 (free base: 175.15) meta-CF₃ group; smaller size and higher electronegativity compared to CF₃O
3-Chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride 3-Cl, 4-CF₃; 4-Cl C₁₄H₁₀Cl₂F₃N·HCl 364.61 (free base: 328.14) Dual chloro and CF₃ groups; increased steric hindrance
N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide 4-Cl, 4-CF₃O (acrylamide linker) C₁₆H₁₁ClF₃NO₂ 341.72 Acrylamide spacer alters conformation and hydrogen-bonding potential

Key Comparative Insights

Electronic and Steric Effects
  • The trifluoromethoxy group in the target compound provides greater steric bulk and lipophilicity compared to trifluoromethyl (e.g., ) or methoxy groups (e.g., ). This enhances membrane permeability but may reduce binding specificity in crowded biological environments.
  • In contrast, meta-substituted analogs (e.g., ) exhibit different dipole orientations.
Positional Isomerism
  • The 3-(trifluoromethoxy)phenyl group in the target compound contrasts with 4-(trifluoromethoxy)phenyl derivatives (e.g., ). The meta-position of CF₃O may reduce symmetry and alter π-π stacking interactions compared to para-substituted analogs.
Salt Forms and Solubility
  • Hydrochloride salts (e.g., ) generally improve aqueous solubility compared to free bases. The target compound’s salt form is unspecified in the evidence, but its neutral form likely has moderate solubility in organic solvents.
Functional Group Impact
  • Compounds with acrylamide linkers (e.g., ) or heterocyclic cores (e.g., oxazole in ) exhibit distinct conformational flexibility and hydrogen-bonding capacity. The rigid biphenyl structure of the target compound may limit rotational freedom but enhance stability.

Biological Activity

(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine, a compound with unique structural characteristics, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C8H7ClF3NC_8H_7ClF_3N, featuring a chlorophenyl group and a trifluoromethoxy group attached to a methanamine backbone. The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Amino Group : The introduction of the amino group is achieved through nucleophilic substitution reactions.
  • Functionalization : The trifluoromethoxy group is introduced via electrophilic aromatic substitution.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast and lung cancer models .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : By binding to various receptors, it can influence signaling pathways that regulate cell growth and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antibacterial agent.
  • Anti-inflammatory Study :
    • In vitro assays demonstrated that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages by 50%, indicating significant anti-inflammatory properties .
  • Anticancer Study :
    • A recent investigation evaluated its effects on MCF-7 breast cancer cells.
    • The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment, suggesting potential for further development as an anticancer drug .

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantHigh
2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]HighModerateModerate
4-ChloromethylbiphenylLowLowHigh

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